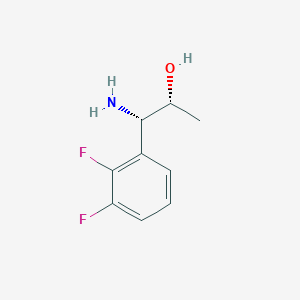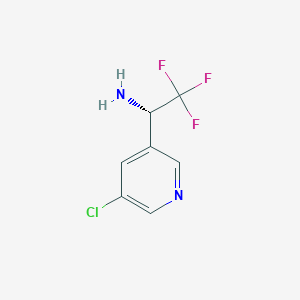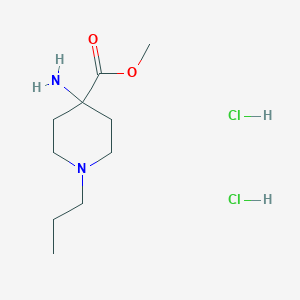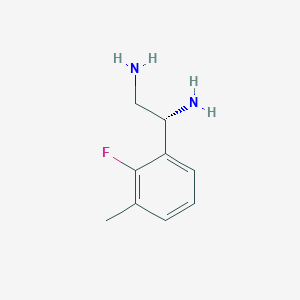![molecular formula C11H15NO B13044649 (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a benzo[b]furan ring system with an amine group attached to the 3-position and a methylethyl group at the 5-position
Métodos De Preparación
The synthesis of (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the starting material can be a substituted phenol, which undergoes cyclization in the presence of a suitable catalyst to form the dihydrobenzofuran ring
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at the amine group or other positions on the benzofuran ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be compared with other similar compounds, such as trifluorotoluene and sulfur compounds . These compounds share some structural similarities but differ in their chemical properties and applications.
Trifluorotoluene: This compound has a trifluoromethyl group attached to a benzene ring. It is used as a solvent and intermediate in organic synthesis.
Sulfur Compounds: These compounds contain sulfur atoms and exhibit a wide range of chemical behaviors. They are used in various industrial and chemical processes.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(3S)-5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3/t10-/m1/s1 |
Clave InChI |
NNXHBPIAZMDRQC-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)OC[C@H]2N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)
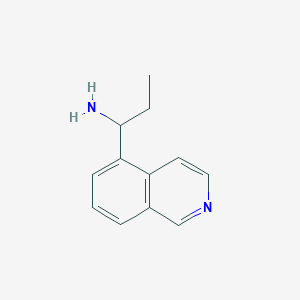
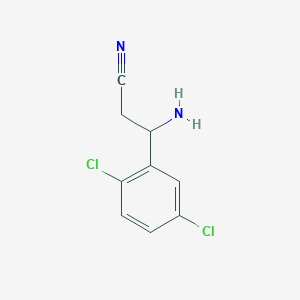
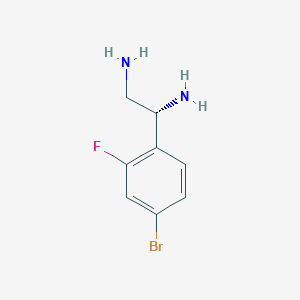
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
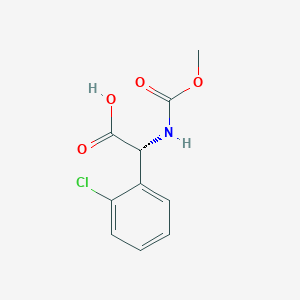
![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
![(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B13044616.png)
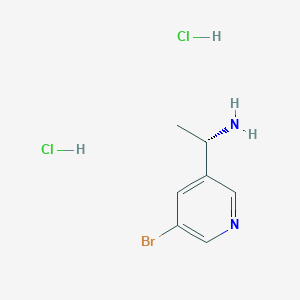
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)
